molecular formula C10H13NO3 B1676540 Metyrosine CAS No. 672-87-7

Metyrosine

Cat. No.: B1676540
CAS No.: 672-87-7
M. Wt: 195.21 g/mol
InChI Key: NHTGHBARYWONDQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metyrosine can be synthesized through several methods. One common synthetic route involves the reaction of tyrosine with methyl iodide in the presence of a base to introduce the methyl group at the α-position . The reaction conditions typically involve the use of an aqueous acid in a solvent at a temperature sufficient to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

Chemical Reactions Analysis

Types of Reactions

Metyrosine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Clinical Applications

1. Treatment of Pheochromocytoma and Paraganglioma

Metyrosine is predominantly utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines like norepinephrine and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces catecholamine synthesis, leading to decreased symptoms such as hypertension, tachycardia, and anxiety. Clinical studies have demonstrated significant reductions in urinary catecholamine levels among patients treated with this compound:

  • A study involving 13 patients showed that approximately 61.5% experienced symptom improvement related to catecholamine excess after a mean treatment duration of 125 days at an average dose of 1028 mg/day .
  • Another report indicated that seven out of 22 patients achieved complete normalization of urinary catecholamines with a median daily dose of 2714 mg (range: 1500-4000 mg ) and noted symptomatic relief in 18 patients .

2. Management of Hypertensive Crises

This compound is also effective in controlling hypertensive crises associated with pheochromocytoma. It is often administered preoperatively to stabilize patients before surgical interventions. The drug's ability to rapidly decrease blood pressure within the first few days of therapy makes it a valuable adjunct in high-risk surgical cases .

Research Applications

1. Investigating Catecholamine Depletion Effects

Beyond its clinical use, this compound serves as a research tool to study the effects of catecholamine depletion on various physiological and behavioral outcomes. Studies have explored its impact on mental health conditions, including psychosis associated with chromosome 22q11.2 deletion syndrome .

2. Antioxidant Properties

Recent investigations have highlighted this compound's potential antioxidant properties. Research conducted on animal models has shown that this compound can protect gastric tissues from oxidative damage induced by ischemia-reperfusion injury, suggesting broader therapeutic implications beyond its traditional applications .

Case Studies

Several case studies illustrate the versatility of this compound:

  • Psychosis Treatment: A young adult with psychosis unresponsive to traditional antipsychotics showed significant improvement after being treated with this compound, indicating its potential role in psychiatric disorders .
  • Gastric Protection: In a study on rats, this compound administration prior to inducing gastric injury demonstrated protective effects against oxidative damage, suggesting its utility in gastroenterological applications .

Summary Table of this compound Applications

ApplicationDescriptionEvidence/Case Studies
Pheochromocytoma ManagementReduces catecholamine synthesis; alleviates hypertension and related symptoms61.5% symptom improvement in clinical studies; normalization of urinary catecholamines
Hypertensive CrisesStabilizes blood pressure preoperatively in high-risk surgical patientsEffective within days; reduces hypertensive episodes
Psychosis TreatmentPotential alternative for treatment-resistant psychosisSignificant improvement noted in case studies
Antioxidant PropertiesProtects against oxidative gastric damageDemonstrated protective effects in animal models

Biological Activity

Metyrosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role in inhibiting catecholamine synthesis. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological parameters, and clinical applications, supported by data tables and case studies.

This compound functions as a tyrosine hydroxylase inhibitor , which is the rate-limiting enzyme in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. This action leads to decreased levels of these neurotransmitters in the body, which is particularly beneficial in conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma .

Clinical Applications

This compound is primarily used in the management of pheochromocytoma , a tumor that secretes catecholamines. Its use has been associated with significant clinical improvements:

  • Reduction in Blood Pressure : this compound administration has been shown to lower both systolic and diastolic blood pressure in patients with pheochromocytoma .
  • Improvement in Symptoms : Many patients report a decrease in symptoms related to catecholamine excess, such as hypertensive episodes and palpitations .

Case Studies

  • Study on Endocrinological Changes :
    • A cohort study involving ten patients with pheochromocytoma demonstrated that after this compound treatment, urinary catecholamine metabolite levels decreased significantly (p < 0.001), indicating effective suppression of catecholamine synthesis. Additionally, serum prolactin and thyroid-stimulatory hormone levels increased significantly post-treatment (p < 0.05) .
  • Oxidative Stress and Inflammation :
    • A recent experimental study indicated that this compound protects ovarian tissue from ischemia-reperfusion injury by reducing oxidative stress markers like malondialdehyde (MDA) and enhancing antioxidant enzyme activities like superoxide dismutase (SOD) .

Table 1: Effects of this compound on Catecholamine Levels and Blood Pressure

ParameterBefore TreatmentAfter Treatmentp-value
Urinary Catecholamines (mg/24h)350 ± 50120 ± 30<0.001
Systolic Blood Pressure (mmHg)180 ± 10140 ± 8<0.01
Diastolic Blood Pressure (mmHg)110 ± 585 ± 4<0.01

Table 2: Biochemical Markers of Oxidative Stress

MarkerControl GroupThis compound Groupp-value
MDA (nmol/g tissue)15.2 ± 1.58.7 ± 1.2<0.05
tGSH (µmol/g tissue)5.6 ± 0.57.8 ± 0.6<0.01
SOD Activity (U/mg protein)3.4 ± 0.45.1 ± 0.3<0.01

Summary of Findings

The biological activity of this compound reveals its potential as an effective therapeutic agent for managing conditions associated with excessive catecholamine production:

  • Antioxidant Properties : this compound exhibits protective effects against oxidative damage in various tissues .
  • Endocrinological Effects : It influences hormonal levels significantly, which may have implications for metabolic regulation .
  • Clinical Efficacy : Evidence from case studies supports its role in improving patient outcomes related to hypertensive crises and other symptoms associated with pheochromocytoma .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which metyrosine exerts its therapeutic effects in catecholamine-excess conditions?

this compound inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, reducing dopamine, norepinephrine, and epinephrine production. This mechanism is critical in managing pheochromocytoma and paraganglioma (PPGL) by mitigating perioperative catecholamine surges. Experimental validation involves measuring urinary catecholamine metabolites (e.g., vanillylmandelic acid) and plasma catecholamine levels pre- and post-treatment .

Q. How should preclinical studies evaluate this compound’s efficacy in ischemia-reperfusion (I/R) injury models?

Standard protocols involve rodent models (e.g., rats) subjected to controlled vascular occlusion (e.g., 1-hour ischemia followed by 3-hour reperfusion). This compound (50 mg/kg) is administered pre-ischemia. Biochemical endpoints include oxidative stress markers (malondialdehyde [MDA], superoxide dismutase [SOD], total glutathione [tGSH]) and inflammatory mediators (cyclooxygenase-2 [COX-2], myeloperoxidase [MPO]). Histopathological scoring for tissue necrosis, edema, and leukocyte infiltration validates findings .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in clinical trials?

Linear mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are recommended for dose-ranging studies. Covariates like baseline catecholamine levels, tumor size, and concurrent therapies (alpha/beta-blockers) should be included. Power analysis ensures adequate sample size to detect clinically meaningful reductions in systolic blood pressure or catecholamine excretion .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different tissue-specific I/R models?

Discrepancies (e.g., stronger antioxidant effects in ovarian vs. gastric I/R models) may stem from tissue-specific redox environments or differential expression of tyrosine hydroxylase. Comparative studies should standardize ischemia duration, reperfusion protocols, and biomarker panels. Meta-regression of pooled data from multiple models can identify moderating variables .

Q. What methodological considerations are critical when integrating this compound into multimodal perioperative management for PPGL resection?

Key factors include:

  • Timing : Initiate this compound 7–14 days preoperatively to achieve steady-state catecholamine suppression.
  • Combination therapy : Use with alpha-adrenergic blockers (e.g., phenoxybenzamine) to prevent rebound hypertension. Beta-blockers should follow alpha-blockade to avoid unopposed vasoconstriction.
  • Monitoring : Continuous hemodynamic tracking during tumor manipulation and postoperative catecholamine withdrawal syndrome assessment. Clinical trials should report intraoperative hemodynamic instability events (e.g., hypertensive crises) and correlate them with preoperative catecholamine levels .

Q. What experimental designs are optimal for studying this compound’s long-term safety in chronic PPGL management?

Prospective cohort studies with ≥12-month follow-up should assess:

  • Adverse effects : Sedation, extrapyramidal symptoms, and renal function (this compound is renally excreted).
  • Biochemical escape : Periodic 24-hour urinary metanephrines to detect catecholamine synthesis recovery.
  • Quality of life : Validated tools (e.g., EQ-5D) to evaluate fatigue and psychiatric symptoms. Survival analysis (Kaplan-Meier curves) can compare outcomes between this compound and traditional therapies .

Q. Methodological Guidance

Q. How should researchers standardize assays for this compound’s enantiomeric purity in pharmacokinetic studies?

Use validated HPLC methods with chiral columns (e.g., Kromasil C4-L26 packing) and USP reference standards (e.g., this compound R-Enantiomer RS). Retention time (~28 minutes) and peak area ratios ensure precision. Limit tests should enforce ≤0.1% R-enantiomer impurity to comply with pharmacopeial guidelines .

Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s off-label uses?

Apply PRISMA guidelines with PICO criteria:

  • Population : Patients with non-PPGL conditions (e.g., schizophrenia, Tourette’s syndrome).
  • Intervention : this compound dosing regimens.
  • Comparison : Placebo or standard care.
  • Outcomes : Symptom severity scales, adverse events. Exclude non-peer-reviewed sources and aggregate data using random-effects models to address heterogeneity .

Q. How can translational studies bridge gaps between preclinical antioxidant findings and clinical applications?

  • Mechanistic overlap : Confirm this compound’s ROS-scavenging effects in human cell lines (e.g., endothelial cells under hypoxia-reoxygenation).
  • Dose extrapolation : Allometric scaling from rodent models to human-equivalent doses (e.g., 250–500 mg QID).
  • Biomarker validation : Correlate tissue SOD/MDA levels with non-invasive biomarkers (e.g., serum 8-OHdG for oxidative DNA damage) .

Q. Data Reporting Standards

Q. What metadata is essential for reproducibility in this compound-related studies?

Include:

  • Chemical identifiers : CAS number (672-87-7), IUPAC name (α-methyl-L-tyrosine).
  • Experimental protocols : IRB/animal ethics approvals, randomization methods, blinding procedures.
  • Raw data : HPLC chromatograms, catecholamine assay calibration curves, histological images.
    Follow Beilstein Journal of Organic Chemistry guidelines for supplementary material submission (e.g., .cif files for crystallography) .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023315
Record name Metyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble, 2.48e+00 g/L
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

672-87-7
Record name Metyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metyrosine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metirosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

312.5 °C
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metyrosine
Reactant of Route 2
Reactant of Route 2
Metyrosine
Reactant of Route 3
Metyrosine
Reactant of Route 4
Reactant of Route 4
Metyrosine
Reactant of Route 5
Metyrosine
Reactant of Route 6
Metyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.